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An In-depth Technical Guide to AZD-8055: An ATP-Competitive mTOR Inhibitor

Abstract
AZD-8055 is a potent, selective, and orally bioavailable small molecule that acts as an ATP-

competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase.[1][2] Unlike

allosteric inhibitors such as rapamycin and its analogs (rapalogs), which primarily target the

mTORC1 complex, AZD-8055 inhibits the kinase activity of mTOR itself, thereby affecting both

mTORC1 and mTORC2 complexes.[3][4] This dual inhibition prevents the feedback activation

of Akt, a common resistance mechanism observed with rapalogs.[1][4] With a low nanomolar

IC50 value against mTOR kinase, AZD-8055 demonstrates significant anti-proliferative and

pro-apoptotic activity in a wide range of cancer cell lines and has shown tumor growth inhibition

in various preclinical xenograft models.[1][3][5] This guide provides a comprehensive overview

of the technical details of AZD-8055, including its mechanism of action, pharmacological data,

key experimental protocols, and its effects on the PI3K/Akt/mTOR signaling pathway.

Chemical Properties and Structure
AZD-8055 is a small molecule with the chemical formula C₂₅H₃₁N₅O₄ and a molecular weight

of 465.55 g/mol .[6] Its structure is distinct from rapamycin, enabling it to access the ATP-

binding cleft of the mTOR kinase domain.

Caption: Key chemical and physical properties of AZD-8055.
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AZD-8055 functions as an ATP-competitive inhibitor of mTOR kinase.[1][7] By binding to the

kinase domain, it blocks the phosphorylation of downstream targets of both mTORC1 and

mTORC2 complexes. This contrasts with rapalogs, which are allosteric inhibitors that only

partially inhibit mTORC1 and do not directly inhibit mTORC2.[5][8]

mTORC1 Inhibition: AZD-8055 prevents the phosphorylation of key mTORC1 substrates,

including p70 ribosomal S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding

protein 1 (4E-BP1).[1][9] Notably, it inhibits the rapamycin-resistant phosphorylation sites

(Thr37/46) on 4E-BP1, leading to a more complete shutdown of cap-dependent translation

compared to rapalogs.[1][10]

mTORC2 Inhibition: The compound effectively inhibits mTORC2, preventing the

phosphorylation of Akt at serine 473 (Ser473).[1][3] This is a critical advantage as it blocks a

key survival signal and prevents the feedback activation of Akt that is often observed with

mTORC1-specific inhibitors.[1][4]

Caption: AZD-8055 vs. Rapamycin mechanism of action.

Pharmacological Data
AZD-8055 exhibits high potency and selectivity for mTOR kinase. Its activity has been

quantified in various enzymatic and cell-based assays.

Table 1: In Vitro Inhibitory Activity of AZD-8055
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Target / Cell Line Assay Type IC₅₀ Value Reference

mTOR Kinase Enzymatic Assay 0.8 ± 0.2 nM [3]

PI3Kα, β, γ, δ Enzymatic Assay
~1,000-fold less

potent
[10][11]

ATM, DNA-PK Kinase Panel
~1,000-fold less

potent
[10]

H838 (NSCLC) Cell Proliferation 20 ± 10 nM [1][6]

A549 (NSCLC) Cell Proliferation 50 ± 9 nM [1][6]

U87-MG

(Glioblastoma)
Cell Proliferation 53 ± 13 nM [1][6]

TamR (Resistant

Breast Cancer)
Cell Proliferation 18 nM [8]

MCF7-X (Resistant

Breast Cancer)
Cell Proliferation 24 nM [8]

PPTP Cell Line Panel Cell Proliferation Median: 24.7 nM [12]

Table 2: In Vivo Tumor Growth Inhibition by AZD-8055
Xenograft Model Dosing Regimen

Tumor Growth
Inhibition

Reference

U87-MG

(Glioblastoma)
2.5 mg/kg, twice daily 33% [3]

U87-MG

(Glioblastoma)
5 mg/kg, twice daily 48% [3]

U87-MG

(Glioblastoma)
10 mg/kg, twice daily 77% [3]

U87-MG

(Glioblastoma)
20 mg/kg, once daily 85% [3]
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Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. The following

protocols are synthesized from published studies involving AZD-8055.[1]

mTOR Kinase Assay (ELISA-based)
This protocol assesses the direct inhibitory effect of AZD-8055 on mTOR kinase activity.

Preparation: Immunoprecipitate full-length mTOR from HeLa cell lysates.

Reaction: Incubate the immunoprecipitated mTOR with a specific substrate (e.g.,

recombinant p70S6K) in a kinase buffer containing ATP and varying concentrations of AZD-
8055.

Detection: After incubation, quantify the amount of phosphorylated substrate using a

phospho-specific antibody in an ELISA format.

Analysis: Plot the percentage of inhibition against the inhibitor concentration and determine

the IC50 value using a nonlinear regression model.

Cell-Based mTOR Inhibition Assay (High-Throughput)
This assay measures the inhibition of mTORC1 and mTORC2 downstream targets in a cellular

context.[1][10]

Cell Plating: Seed cells (e.g., MDA-MB-468) in multi-well plates and allow them to adhere

overnight.

Treatment: Expose cells to a range of AZD-8055 concentrations for a defined period (e.g., 2

hours).

Fixation & Permeabilization: Fix the cells with formaldehyde, then permeabilize with

methanol or a detergent-based buffer.

Immunostaining: Probe the cells with primary antibodies specific for phosphorylated S6 (pS6

Ser235/236, for mTORC1) and phosphorylated Akt (pAkt Ser473, for mTORC2), followed by

fluorescently labeled secondary antibodies.
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Imaging & Quantification: Use a high-content imaging system or laser scanning cytometer to

quantify the fluorescence intensity per cell.

Data Analysis: Normalize the data to untreated controls and calculate IC50 values for the

inhibition of each phosphorylation event.

Western Blotting for Phospho-protein Analysis
This method provides semi-quantitative analysis of target modulation.

Cell Lysis: Treat cultured cells with AZD-8055, then lyse them in a buffer containing protease

and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a standard

method (e.g., BCA assay).

Electrophoresis: Separate equal amounts of protein by SDS-PAGE.

Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

Immunoblotting: Block the membrane and incubate with primary antibodies against total and

phosphorylated forms of target proteins (e.g., Akt, S6, 4E-BP1). Follow with incubation using

HRP-conjugated secondary antibodies.

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate

and an imaging system.

In Vivo Xenograft Efficacy Study
This protocol evaluates the anti-tumor activity of AZD-8055 in a living organism.[1][3]

Tumor Implantation: Subcutaneously implant human tumor cells (e.g., U87-MG) into

immunocompromised mice.

Randomization: Once tumors reach a predetermined size (e.g., 0.5 cm³), randomize the

animals into vehicle control and treatment groups.
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Drug Administration: Administer AZD-8055 orally (by gavage) at specified doses and

schedules (e.g., 10 mg/kg, twice daily). The vehicle is typically a solution like 30% Captisol.

[1]

Monitoring: Measure tumor volumes and body weight regularly (e.g., 2-3 times per week).

Pharmacodynamic Analysis: At specified time points after the final dose, collect tumor and

blood samples to analyze target modulation (pAkt, pS6) via Western blot or

immunohistochemistry.[1]

Endpoint: Continue the study until tumors in the control group reach a defined endpoint.

Analyze tumor growth inhibition (TGI).
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Typical Preclinical Evaluation Workflow for AZD-8055
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Caption: A standard workflow for the preclinical assessment of AZD-8055.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b1683969?utm_src=pdf-body-img
https://www.benchchem.com/product/b1683969?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683969?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Signaling Pathway Analysis
AZD-8055 profoundly impacts the PI3K/Akt/mTOR pathway, a central regulator of cell growth,

proliferation, and survival that is frequently dysregulated in cancer.[13]
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PI3K/Akt/mTOR Pathway Inhibition by AZD-8055
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Caption: AZD-8055 targets both mTORC1 and mTORC2 complexes.
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Conclusion
AZD-8055 is a first-in-class ATP-competitive mTOR kinase inhibitor that demonstrates potent

and selective activity against both mTORC1 and mTORC2. Its ability to overcome the Akt

feedback activation loop, a significant limitation of earlier allosteric inhibitors, represents a

major therapeutic advantage.[1][4] Extensive preclinical data have validated its mechanism of

action and demonstrated significant anti-tumor efficacy across a broad range of cancer models,

both in vitro and in vivo.[3][14] While clinical development has faced challenges, the robust

preclinical profile of AZD-8055 continues to make it a valuable tool for cancer research and a

benchmark for the development of next-generation mTOR pathway inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. aacrjournals.org [aacrjournals.org]

2. medchemexpress.com [medchemexpress.com]

3. AZD8055 [openinnovation.astrazeneca.com]

4. Safety, tolerability, pharmacokinetics and pharmacodynamics of AZD8055 in advanced
solid tumours and lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

5. mTOR inhibitor AZD8055 inhibits proliferation and induces apoptosis in laryngeal
carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

6. AZD 8055 | mTOR | Tocris Bioscience [tocris.com]

7. stemcell.com [stemcell.com]

8. Impact of dual mTORC1/2 mTOR kinase inhibitor AZD8055 on acquired endocrine
resistance in breast cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]

9. The dual mTORC1 and mTORC2 inhibitor AZD8055 has anti-tumor activity in acute
myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

10. selleckchem.com [selleckchem.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b1683969?utm_src=pdf-body
https://aacrjournals.org/cancerres/article/70/1/288/559312/AZD8055-Is-a-Potent-Selective-and-Orally
https://pmc.ncbi.nlm.nih.gov/articles/PMC3461162/
https://openinnovation.astrazeneca.com/preclinical-research/preclinical-molecules/azd8055.html
https://aacrjournals.org/cancerres/article-abstract/70/1/288/559312
https://www.benchchem.com/product/b1683969?utm_src=pdf-body
https://www.benchchem.com/product/b1683969?utm_src=pdf-custom-synthesis
https://aacrjournals.org/cancerres/article/70/1/288/559312/AZD8055-Is-a-Potent-Selective-and-Orally
https://www.medchemexpress.com/AZD-8055.html
https://openinnovation.astrazeneca.com/preclinical-research/preclinical-molecules/azd8055.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC3461162/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3461162/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3931586/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3931586/
https://www.tocris.com/products/azd-8055_7840
https://www.stemcell.com/products/azd8055.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC3978713/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3978713/
https://pubmed.ncbi.nlm.nih.gov/22143671/
https://pubmed.ncbi.nlm.nih.gov/22143671/
https://www.selleckchem.com/products/AZD8055.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683969?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


11. AZD8055 is a potent, selective, and orally bioavailable ATP-competitive mammalian
target of rapamycin kinase inhibitor with in vitro and in vivo antitumor activity - PubMed
[pubmed.ncbi.nlm.nih.gov]

12. Initial Testing (Stage 1) of the mTOR Kinase Inhibitor AZD8055 by the Pediatric
Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

13. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

14. aacrjournals.org [aacrjournals.org]

To cite this document: BenchChem. [AZD-8055 ATP-competitive mTOR inhibitor].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1683969#azd-8055-atp-competitive-mtor-inhibitor]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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